

An In-depth Technical Guide to the Chemical Properties of Isoxsuprine-Monoester-1

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Compound of Interest

Compound Name: Isoxsuprine-monoester-1

Cat. No.: B1662741

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for **Ioxsuprine-monoester-1**. This guide synthesizes the available information and leverages data from its parent compound, isoxsuprine, to provide a comprehensive overview.

Introduction

Ioxsuprine-monoester-1, also known as the pivaloyl ester of isoxsuprine, is a long-acting peripheral vasodilator.^[1] It is a derivative of isoxsuprine, a well-established beta-adrenergic agonist used in the management of peripheral and cerebral vascular diseases.^{[2][3]} The esterification of the phenolic hydroxyl group of isoxsuprine is a prodrug strategy intended to enhance its duration of action. Preliminary pharmacological studies have indicated that **Ioxsuprine-monoester-1** provides a more gradual and sustained hypotensive effect compared to the parent compound.^[1] This technical guide provides a detailed overview of the known chemical properties, a plausible synthesis protocol, the likely mechanism of action, and potential analytical methodologies for **Ioxsuprine-monoester-1**.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of **Ioxsuprine-monoester-1** are not extensively reported in the public domain. The following table summarizes the available information. For comparative purposes, a detailed table of the properties of the parent compound, isoxsuprine, is also provided.

Table 1: Chemical Properties of **Isoxsuprine-Monoester-1**

Property	Value	Source
Chemical Name	Isoxsuprine pivaloyl ester	Inferred from Salimbeni et al., 1983[1]
CAS Number	67160-74-1	[4][5][6]
Molecular Formula	Not explicitly found	-
Molecular Weight	Not explicitly found	-
Physical Description	Solid (inferred)	General property of similar compounds
Solubility	Not explicitly found; likely soluble in organic solvents	General property of esters
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[5]

Table 2: Chemical and Physical Properties of Isoxsuprine

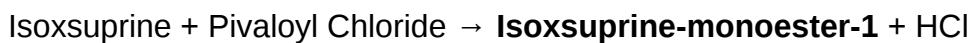
Property	Value	Source
Chemical Name	4-hydroxy- α -[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol	[3]
CAS Number	395-28-8	[3][7]
Molecular Formula	C ₁₈ H ₂₃ NO ₃	[3]
Molecular Weight	301.4 g/mol	[3]
Melting Point	102.5-103.5 °C	[3]
Solubility	Soluble in ethanol.	[3]
pKa	Not explicitly found	-
Appearance	Crystalline solid	[3]

Experimental Protocols

Plausible Synthesis of Isoxsuprine-Monoester-1

Based on the work of Salimbeni et al. (1983) which describes the synthesis of four monoesters of isoxsuprine, a plausible method for the preparation of the pivaloyl ester (**Ioxsuprine-monoester-1**) would involve the esterification of the phenolic hydroxyl group of isoxsuprine with pivaloyl chloride.[\[1\]](#)

Reaction:



Materials:

- Isoxsuprine hydrochloride
- Pivaloyl chloride
- A suitable organic solvent (e.g., dichloromethane, chloroform)
- A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Silica gel for column chromatography

Procedure:

- Dissolution: Dissolve isoxsuprine hydrochloride in the chosen organic solvent.
- Neutralization: Add the base to the solution to deprotonate the phenolic hydroxyl group, making it a better nucleophile.
- Acylation: Slowly add pivaloyl chloride to the reaction mixture, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).

- Workup: Once the reaction is complete, wash the reaction mixture with water and brine to remove any unreacted starting materials and salts.
- Drying: Dry the organic layer over an anhydrous drying agent.
- Purification: Concentrate the organic layer under reduced pressure and purify the crude product using column chromatography on silica gel.
- Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Analytical Methodologies

While specific analytical methods for **Isoxsuprine-monoester-1** are not detailed in the literature, methods used for the parent compound, isoxsuprine, can be adapted.

A reversed-phase HPLC method would be suitable for the analysis of **Isoxsuprine-monoester-1**.

- Column: C18 stationary phase.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., around 270-280 nm).
- Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.

GC-MS can be used for the identification and quantification of **Isoxsuprine-monoester-1**, likely after a derivatization step to increase its volatility.

- Sample Preparation: Extraction from the matrix (e.g., biological fluid) followed by derivatization of polar functional groups.
- GC Column: A non-polar or medium-polarity capillary column.

- Ionization: Electron Impact (EI) ionization.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

Mechanism of Action and Signaling Pathway

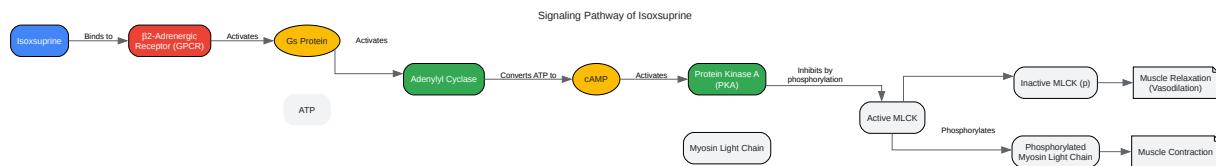
As a prodrug, **Isoxsuprine-monoester-1** is expected to be hydrolyzed in vivo to release the active parent compound, isoxsuprine. Therefore, its pharmacological activity is attributed to the mechanism of action of isoxsuprine. Isoxsuprine is a beta-2 adrenergic receptor agonist.[\[2\]](#)

The binding of isoxsuprine to β 2-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation.

Signaling Pathway of Isoxsuprine:

- Receptor Binding: Isoxsuprine binds to and activates the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR).
- G-Protein Activation: This activation leads to the dissociation of the Gs alpha subunit from the beta-gamma subunits.
- Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
- Phosphorylation of Target Proteins: PKA phosphorylates several downstream target proteins, including myosin light chain kinase (MLCK).
- Smooth Muscle Relaxation: Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, results in the relaxation of vascular smooth muscle and subsequent vasodilation.

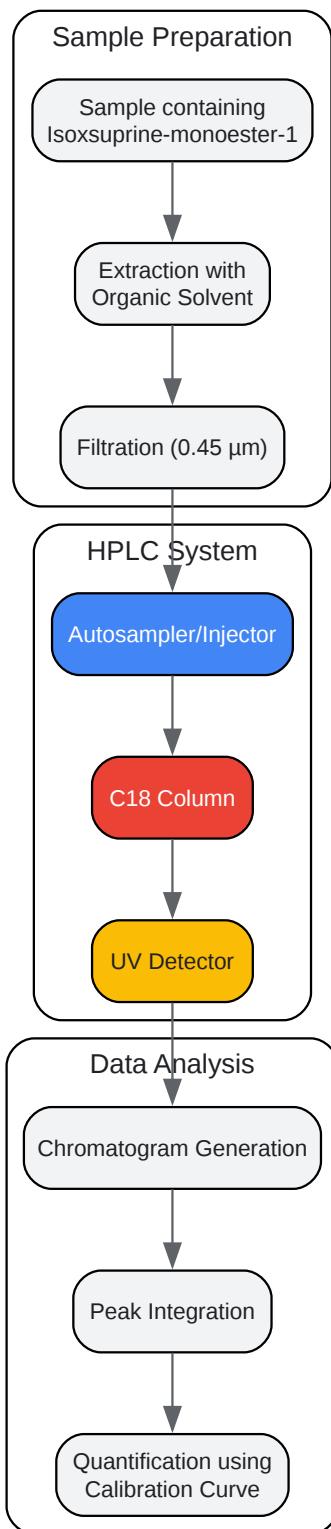
Visualizations



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Caption: Signaling pathway of Isoxsuprine leading to vasodilation.

General Experimental Workflow for HPLC Analysis

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Caption: General experimental workflow for HPLC analysis.

Conclusion

Isoxsuprine-monoester-1 is a promising long-acting vasodilator derived from isoxsuprine. While detailed chemical and experimental data for this specific monoester are limited, this guide provides a foundational understanding based on available information and the well-characterized properties of its parent compound. Further research is warranted to fully elucidate the physicochemical properties, pharmacokinetics, and clinical efficacy of **Isoxsuprine-monoester-1**. The proposed synthesis and analytical methods can serve as a starting point for researchers and drug development professionals interested in this compound.

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